![molecular formula C24H23ClN2O4S B11016001 N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B11016001.png)
N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide
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Overview
Description
N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethoxyphenyl group, and a chlorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 4-chlorobenzoic acid, which is then esterified with methanol. The resulting ester undergoes hydrazination, followed by salt formation and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which reacts with amines to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkylating agents (e.g., CH₃Cl/AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide
- 2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-(1-phenylethyl)benzamide
Uniqueness
N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfanylpropanoylamino]-2,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-30-21-15-20(27-24(29)16-6-4-3-5-7-16)22(31-2)14-19(21)26-23(28)12-13-32-18-10-8-17(25)9-11-18/h3-11,14-15H,12-13H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
MXOFOGBSDQIBAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=C(C=C2)Cl)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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